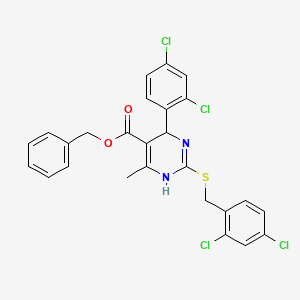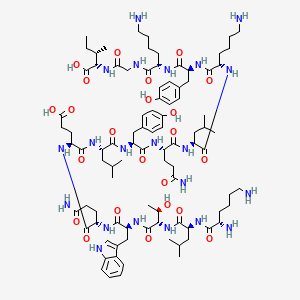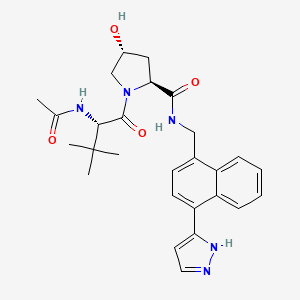
Vilzemetkib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vilzemetkib is a synthetic organic compound known for its role as a hepatocyte growth factor receptor (c-Met) inhibitor. It has shown potential antineoplastic action, making it a promising candidate for cancer treatment, particularly in neurofibromatosis type I and various types of carcinomas .
Vorbereitungsmethoden
The preparation of Vilzemetkib involves several synthetic routes and reaction conditions. One common method includes the use of cyclopropyl and quinoline derivatives. The industrial production of this compound typically involves multi-step synthesis, starting with the preparation of intermediate compounds, followed by coupling reactions and purification steps .
Analyse Chemischer Reaktionen
Vilzemetkib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in its synthesis. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Vilzemetkib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying c-Met inhibition and its effects on various chemical pathways.
Biology: In biological research, this compound is used to study cell signaling pathways and their role in cancer progression.
Medicine: Clinically, it is being investigated for its potential in treating advanced non-small cell lung carcinoma, ovarian cancer, and other malignancies.
Industry: In the pharmaceutical industry, this compound is being developed as a therapeutic agent for cancer treatment
Wirkmechanismus
Vilzemetkib exerts its effects by inhibiting the c-Met kinase, a receptor involved in cell growth, motility, and differentiation. By blocking this receptor, this compound disrupts the signaling pathways that promote tumor growth and metastasis. The molecular targets include the hepatocyte growth factor receptor, and the pathways involved are primarily related to cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Vilzemetkib is unique among c-Met inhibitors due to its specific chemical structure and potent inhibitory action. Similar compounds include:
Crizotinib: Another c-Met inhibitor used in cancer treatment.
Cabozantinib: Known for its dual inhibition of c-Met and VEGFR2.
Tepotinib: A selective c-Met inhibitor with applications in non-small cell lung cancer. This compound stands out due to its specific binding affinity and effectiveness in preclinical and clinical studies
Eigenschaften
CAS-Nummer |
1363402-44-1 |
|---|---|
Molekularformel |
C36H36F2N4O5 |
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
1-N'-[4-[7-[[1-(cyclopentylamino)cyclopropyl]methoxy]-6-methoxyquinolin-4-yl]oxy-3-fluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C36H36F2N4O5/c1-45-31-19-26-28(20-32(31)46-21-35(13-14-35)42-24-4-2-3-5-24)39-17-12-29(26)47-30-11-10-25(18-27(30)38)41-34(44)36(15-16-36)33(43)40-23-8-6-22(37)7-9-23/h6-12,17-20,24,42H,2-5,13-16,21H2,1H3,(H,40,43)(H,41,44) |
InChI-Schlüssel |
IXDALXNUFGTEMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1OCC3(CC3)NC4CCCC4)OC5=C(C=C(C=C5)NC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



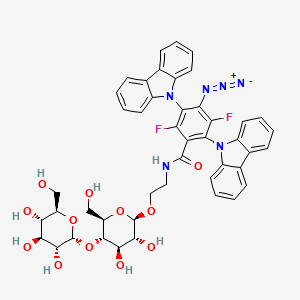
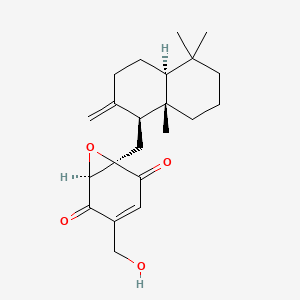
![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)
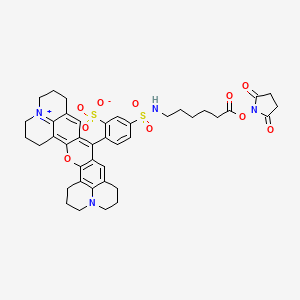
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
